molecular formula C22H19NO4 B437453 Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate CAS No. 673445-12-0

Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate

Cat. No.: B437453
CAS No.: 673445-12-0
M. Wt: 361.4g/mol
InChI Key: FYTUOCYUABNRLV-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenoxy group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method is the reaction of methyl 4-hydroxybenzoate with 2-(phenylcarbamoyl)phenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Phenoxycarbonyl)amino]benzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-{[2-(anilinocarbonyl)phenoxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

673445-12-0

Molecular Formula

C22H19NO4

Molecular Weight

361.4g/mol

IUPAC Name

methyl 4-[[2-(phenylcarbamoyl)phenoxy]methyl]benzoate

InChI

InChI=1S/C22H19NO4/c1-26-22(25)17-13-11-16(12-14-17)15-27-20-10-6-5-9-19(20)21(24)23-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,24)

InChI Key

FYTUOCYUABNRLV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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